molecular formula C14H16O2SSe B14566885 Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate CAS No. 61775-99-3

Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate

Cat. No.: B14566885
CAS No.: 61775-99-3
M. Wt: 327.3 g/mol
InChI Key: QYLNYSJLMAWWOM-UHFFFAOYSA-N
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Description

Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate is an organic compound that features a unique combination of a benzoselenophene ring, a sulfanyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate typically involves the following steps:

    Formation of the Benzoselenophene Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Sulfanyl Group: The benzoselenophene ring is then functionalized with a sulfanyl group using thiol reagents.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl 3-bromopropanoate under basic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoselenophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoselenophene derivatives.

Scientific Research Applications

Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoselenophene ring and sulfanyl group can play crucial roles in these interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar ester functional group but lacks the benzoselenophene and sulfanyl groups.

    Ethyl 3-bromopropanoate: Similar ester functional group but lacks the benzoselenophene and sulfanyl groups.

    Benzoselenophene derivatives: Compounds with the benzoselenophene ring but different functional groups.

Uniqueness

Ethyl 3-{[(1-benzoselenophen-2-yl)methyl]sulfanyl}propanoate is unique due to the combination of the benzoselenophene ring, sulfanyl group, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61775-99-3

Molecular Formula

C14H16O2SSe

Molecular Weight

327.3 g/mol

IUPAC Name

ethyl 3-(1-benzoselenophen-2-ylmethylsulfanyl)propanoate

InChI

InChI=1S/C14H16O2SSe/c1-2-16-14(15)7-8-17-10-12-9-11-5-3-4-6-13(11)18-12/h3-6,9H,2,7-8,10H2,1H3

InChI Key

QYLNYSJLMAWWOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSCC1=CC2=CC=CC=C2[Se]1

Origin of Product

United States

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